Fluphenazine decanoate N-1-oxide is a pharmacological compound primarily used in the treatment of schizophrenia and other psychotic disorders. It is a derivative of fluphenazine, a well-known antipsychotic medication belonging to the phenothiazine class. The compound is characterized by its long-acting formulation, allowing for extended therapeutic effects with less frequent dosing compared to traditional antipsychotics.
Fluphenazine decanoate N-1-oxide is synthesized from fluphenazine decanoate, which itself is derived from the parent compound fluphenazine. The synthesis involves oxidative processes that convert the nitrogen atom in the piperazine ring of fluphenazine into an N-oxide form, enhancing its pharmacological properties and metabolic stability. The compound can be sourced from various chemical suppliers, including LGC Standards and SynZeal Research Pvt Ltd, which provide it in neat form for research and clinical applications .
Fluphenazine decanoate N-1-oxide is classified as an antipsychotic medication, specifically within the phenothiazine derivatives. Its classification under the Chemical Abstracts Service (CAS) number 76013-31-5 allows for standardized identification across scientific literature and regulatory frameworks .
The synthesis of fluphenazine decanoate N-1-oxide typically involves oxidation reactions. One common method includes dissolving fluphenazine decanoate in solvents like ethyl acetate and subjecting it to oxidative agents such as hydrogen peroxide or peracetic acid. These agents facilitate the formation of the N-oxide by introducing an oxygen atom to the nitrogen atom in the piperazine moiety.
The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and confirm the identity of the synthesized compound .
Fluphenazine decanoate N-1-oxide undergoes various chemical reactions typical for nitrogen-containing compounds. These include oxidation-reduction reactions where it can revert to fluphenazine or further oxidize under certain conditions.
The oxidative degradation studies indicate that fluphenazine decanoate can react with hydroperoxides formed during autoxidation processes in oily solutions. This interaction can lead to significant changes in its pharmacological profile and stability .
Fluphenazine decanoate N-1-oxide exerts its therapeutic effects primarily through antagonism of dopamine D2 receptors in the central nervous system. By blocking these receptors, it reduces dopaminergic activity associated with psychotic symptoms.
The binding affinity of fluphenazine decanoate N-1-oxide for dopamine receptors allows it to modulate neurotransmission effectively. This mechanism contributes to its efficacy in managing symptoms of schizophrenia and other psychotic disorders.
Studies have shown that compounds within this class exhibit varying degrees of receptor affinity, influencing their clinical effectiveness and side effect profiles .
Fluphenazine decanoate N-1-oxide is typically presented as a solid at room temperature. It has a melting point that varies based on purity but generally falls within established ranges for phenothiazine derivatives.
The compound is stable under normal conditions but may degrade when exposed to light or extreme temperatures. Its solubility profile indicates moderate solubility in organic solvents while being poorly soluble in water.
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 607.77 g/mol |
Melting Point | Variable (specific data needed) |
Solubility | Moderate in organic solvents |
Fluphenazine decanoate N-1-oxide finds application primarily in psychiatry as an antipsychotic agent. It is used for:
Scientific Uses:
The systematic IUPAC name for Fluphenazine Decanoate N-1-Oxide is 4-(2-(Decanoyloxy)ethyl)-1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1-oxide. This nomenclature specifies the following structural features:
Its empirical molecular formula is C₃₂H₄₄F₃N₃O₃S, with a molecular weight of 607.77–607.80 g/mol, as confirmed by high-resolution mass spectrometry and elemental analysis. Key spectral identifiers include:
CCCCCCCCCC(=O)OCCN1CC[N+]([O-])(CCCN2C3=CC=CC=C3SC4=CC=C(C=C24)C(F)(F)F)CC1
XGHOSDRUMJXXSM-UHFFFAOYSA-N
[5] [6]. Table 1: Physicochemical Properties of Fluphenazine Decanoate N-1-Oxide
Property | Value |
---|---|
CAS Registry Number | 76013-31-5 |
Molecular Formula | C₃₂H₄₄F₃N₃O₃S |
Molecular Weight (g/mol) | 607.77–607.80 |
Chemical Name (IUPAC) | 4-(2-(Decanoyloxy)ethyl)-1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1-oxide |
Solubility | Methanol-soluble |
Fluphenazine Decanoate N-1-Oxide is achiral due to the absence of defined stereocenters. Key stereochemical properties include:
The N-oxide functional group introduces a dipole moment shift but does not alter stereochemical complexity. This contrasts with Fluphenazine Decanoate, which may exhibit stereoisomers if chiral impurities form during synthesis [3].
Fluphenazine Decanoate N-1-Oxide is distinguished from related compounds through structural and functional attributes:
Stability: The N-oxide bond is susceptible to bioreduction (e.g., via hepatic enzymes), whereas the parent’s ester linkage undergoes hydrolytic cleavage [3] [7].
Vs. Other Metabolites/Impurities:
Table 2: Structural and Functional Comparison with Key Analogs
Compound | CAS Number | Molecular Formula | Oxidation Site | Role/Notes |
---|---|---|---|---|
Fluphenazine Decanoate N-1-Oxide | 76013-31-5 | C₃₂H₄₄F₃N₃O₃S | Piperazine (N-1) | Synthetic impurity; potential metabolite |
Fluphenazine Decanoate | 5002-47-1 | C₃₂H₄₄F₃N₃O₂S | None | Antipsychotic prodrug |
Fluphenazine Di-Oxide | 76005-65-7 | C₃₂H₄₄F₃N₃O₄S | Piperazine + Sulfur | Oxidation product |
Fluphenazine Sulfoxide | 64610-50-0 | C₃₂H₄₄F₃N₃O₃S | Phenothiazine sulfur | Major metabolite |
Fluphenazine N4'-Oxide (FLUNO) | Not specified | C₂₂H₂₆F₃N₃OS | Piperazine (N-4') | Active metabolite; detected in plasma monitoring |
Comprehensive List of Compounds Mentioned
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9